molecular formula C21H18BrNO5 B272178 5-bromo-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one

5-bromo-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one

Cat. No. B272178
M. Wt: 444.3 g/mol
InChI Key: BDFIQHIGWPYRBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of indole-3-carboxaldehyde and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 5-bromo-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been reported to inhibit the activity of various enzymes and proteins involved in cancer cell proliferation, inflammation, and microbial growth. It has also been found to modulate the signaling pathways involved in neurodegenerative diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one have been studied in vitro and in vivo. This compound has been found to induce apoptosis in cancer cells, reduce inflammation, and inhibit microbial growth. It has also been reported to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 5-bromo-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one in lab experiments include its potent activity, selectivity, and low toxicity. However, the limitations include its poor solubility and stability, which may affect its efficacy and reproducibility.

Future Directions

There are several future directions for research on 5-bromo-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one. These include:
1. Investigating the structure-activity relationship of this compound to optimize its potency and selectivity.
2. Developing novel formulations to improve its solubility and stability.
3. Studying its pharmacokinetics and pharmacodynamics to determine its optimal dosing regimen.
4. Evaluating its efficacy in preclinical animal models of various diseases.
5. Conducting clinical trials to evaluate its safety and efficacy in humans.
Conclusion:
In conclusion, 5-bromo-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one is a promising chemical compound that has potential therapeutic applications in various diseases. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its therapeutic potential and optimize its use in clinical settings.

Synthesis Methods

The synthesis of 5-bromo-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one has been reported in various research studies. One of the commonly used methods involves the reaction of indole-3-carboxaldehyde with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid followed by bromination and subsequent reaction with propargyl alcohol. This method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

The potential therapeutic applications of 5-bromo-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one have been investigated in various research studies. This compound has been found to exhibit anticancer, anti-inflammatory, and antimicrobial activities. It has also been studied for its potential use in the treatment of neurodegenerative diseases.

properties

Product Name

5-bromo-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one

Molecular Formula

C21H18BrNO5

Molecular Weight

444.3 g/mol

IUPAC Name

5-bromo-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-prop-2-enylindol-2-one

InChI

InChI=1S/C21H18BrNO5/c1-2-7-23-16-5-4-14(22)11-15(16)21(26,20(23)25)12-17(24)13-3-6-18-19(10-13)28-9-8-27-18/h2-6,10-11,26H,1,7-9,12H2

InChI Key

BDFIQHIGWPYRBX-UHFFFAOYSA-N

SMILES

C=CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC4=C(C=C3)OCCO4)O

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC4=C(C=C3)OCCO4)O

Origin of Product

United States

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